LY3295668 - 1919888-06-4

LY3295668

Catalog Number: EVT-274070
CAS Number: 1919888-06-4
Molecular Formula: C24H26ClF2N5O2
Molecular Weight: 489.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY3295668 (AK-01) is a potent, selective, reversible, and ATP-competitive small molecule inhibitor of Aurora Kinase A (AURKA). [] It demonstrates over 1000-fold selectivity for AURKA over Aurora Kinase B (AURKB). [] This selectivity is significant as it mitigates potential side effects associated with AURKB inhibition. LY3295668 is primarily investigated for its anti-tumor properties in various cancer types.

Alisertib (MLN8237)

  • Compound Description: Alisertib is a small molecule inhibitor of Aurora kinases A, B, and C. It has shown preclinical activity in various cancer models but failed in clinical trials due to a lack of efficacy and hematologic toxicity. This is likely due to the concurrent inhibition of Aurora kinase B [].
  • Relevance: Alisertib is structurally related to LY3295668, but unlike LY3295668, it is not selective for Aurora kinase A. While both compounds induce mitotic arrest, alisertib also causes persistent DNA endoreduplication and polyploidy, leading to genomic instability []. This highlights the importance of Aurora kinase A selectivity for achieving a favorable safety and efficacy profile.

Venetoclax

  • Relevance: While structurally unrelated to LY3295668, venetoclax has been investigated in combination with LY3295668 for treating neuroblastoma and B-cell lymphoma [, ]. Preclinical studies suggest a synergistic effect when these drugs are combined, indicating a potential therapeutic advantage in specific cancer types.

AMG900

  • Compound Description: AMG900 is a potent inhibitor of Aurora kinases A, B, and C and other kinases. It has demonstrated efficacy in reducing viable cell numbers in Ewing sarcoma cell lines and patient-derived cultures [].

CCT137690

  • Compound Description: CCT137690 is an inhibitor of Aurora kinases A, B, and C, with additional activity against three other kinases. It has been investigated for its potential as an anticancer agent [].

Osimertinib

  • Relevance: While structurally and mechanistically different from LY3295668, osimertinib has been explored in a phase Ib/II clinical trial in combination with LY3295668 for treating EGFR-mutant NSCLC []. The rationale behind this combination strategy is to enhance the efficacy of osimertinib by targeting Aurora kinase A, a potential mechanism of resistance to EGFR TKIs.

Abemaciclib

  • Relevance: Abemaciclib has been identified as a potential synergistic agent with LY3295668 in preclinical studies. The combination demonstrated enhanced antitumor activity in KRAS-G12C mutant cancer models compared to either agent alone []. This finding suggests a potential clinical benefit for this combination therapy in specific cancer types.

Cetuximab

  • Relevance: Cetuximab has been investigated in combination with LY3295668 in preclinical models of KRAS-G12C mutant cancers. Similar to abemaciclib, cetuximab exhibited synergistic antitumor effects when combined with LY3295668 []. This synergistic interaction suggests the potential for improved therapeutic outcomes in patients with KRAS-G12C mutant cancers.
Overview

LY3295668 is a highly selective inhibitor of Aurora A kinase, a protein that plays a critical role in cell division and is often overexpressed in various cancers. This compound has garnered attention for its potential therapeutic applications in oncology due to its ability to inhibit cancer cell proliferation effectively. The development of LY3295668 was part of a medicinal chemistry program aimed at discovering selective inhibitors that could minimize off-target effects associated with less specific compounds.

Source and Classification

LY3295668 was synthesized at Lilly Research Laboratories as part of ongoing research into selective kinase inhibitors. It belongs to the class of reversible ATP-competitive inhibitors, specifically targeting Aurora A kinase while demonstrating minimal activity against other kinases, such as Aurora B, which is crucial for maintaining healthy cellular functions. The compound has shown significant selectivity, with over 2,000-fold preference for Aurora A over Aurora B in various assays .

Synthesis Analysis

The synthesis of LY3295668 involves several steps that incorporate various chemical reactions to produce the desired compound. The synthetic pathway includes:

  1. Initial Reactions: The synthesis begins with the preparation of precursor compounds through nucleophilic aromatic substitution reactions.
  2. Key Intermediate Formation: Compounds are reacted with amines under controlled conditions to yield intermediates, which are further modified to enhance potency and selectivity.
  3. Final Assembly: The final compound is obtained through acylation and other coupling reactions, ensuring high purity and yield (typically above 95%) as confirmed by high-performance liquid chromatography .

The detailed synthetic route includes reactions involving 3-amino-5-methylpyrazole and various substituted benzoic acids, leading to the formation of the final product through multiple steps with moderate to good yields.

Molecular Structure Analysis

The molecular structure of LY3295668 can be described by its chemical formula and specific functional groups that contribute to its activity:

  • Chemical Formula: C20H24ClF3N4O2
  • Molecular Weight: 436.88 g/mol
  • Structural Features:
    • Contains a piperidine ring that contributes to its binding affinity.
    • The presence of fluorine and chlorine atoms enhances its selectivity towards Aurora A kinase.

The three-dimensional conformation of LY3295668 allows it to fit precisely into the ATP-binding site of Aurora A kinase, facilitating effective inhibition .

Chemical Reactions Analysis

LY3295668 undergoes specific chemical reactions that are crucial for its mechanism of action:

  1. Binding Interactions: The compound binds reversibly to the ATP-binding site of Aurora A kinase, inhibiting its autophosphorylation.
  2. Cell Cycle Arrest: Upon treatment with LY3295668, cancer cells exhibit G2/M phase arrest, indicating disruption in normal cell cycle progression due to inhibited kinase activity .
  3. Cytotoxicity Assays: In vitro studies demonstrate that LY3295668 induces significant cytotoxic effects in various cancer cell lines by promoting apoptosis and reducing cell viability through mechanisms involving reactive oxygen species generation .
Mechanism of Action

The mechanism by which LY3295668 exerts its effects primarily involves:

  • Inhibition of Aurora A Kinase Activity: By binding to the kinase domain, LY3295668 prevents the phosphorylation of substrates necessary for mitotic progression.
  • Induction of Cell Cycle Arrest: The inhibition leads to an accumulation of cells in the G2/M phase, thereby preventing successful mitosis and promoting cell death in cancerous cells .
  • Synergistic Effects with Other Agents: Studies have shown that combining LY3295668 with other targeted therapies (e.g., Asciminib) can enhance cytotoxic effects compared to monotherapy, suggesting potential for combination treatments in clinical settings .
Physical and Chemical Properties Analysis

LY3295668 exhibits several noteworthy physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions (1.89 mg/mL), facilitating easy formulation for both in vitro and in vivo studies.
  • LogD Value: The LogD at pH 7.4 is approximately 2.38, indicating favorable distribution characteristics within biological systems.
  • Stability: The compound demonstrates stability under physiological conditions, making it suitable for therapeutic applications .
Applications

LY3295668 has several promising applications in scientific research and clinical settings:

  • Cancer Treatment: As an Aurora A kinase inhibitor, it is being investigated for use in treating various cancers where Aurora A is overexpressed or mutated.
  • Combination Therapy: Its potential use alongside other targeted therapies could improve treatment outcomes in resistant cancer types or enhance efficacy through synergistic mechanisms .
  • Research Tool: LY3295668 serves as a valuable tool for studying the role of Aurora A kinase in cell cycle regulation and cancer biology.
Introduction to Aurora Kinase A (AURKA) and LY3295668

Aurora Kinase A (AURKA), encoded by the AURKA gene on chromosome 20q13, is a serine/threonine kinase orchestrating critical mitotic events. Dysregulation of AURKA drives oncogenesis across multiple cancer types. LY3295668 (AK-01) is a potent, orally bioavailable AURKA inhibitor developed by Eli Lilly, with the chemical formula C₂₄H₂₆ClF₂N₅O₂ and CAS number 1919888-06-4 [1] [6] [8]. This review delineates AURKA’s biological significance, the rationale for its therapeutic targeting, and the pharmacological profile of LY3295668.

Role of AURKA in Mitotic Regulation and Oncogenesis

Mitotic Functions:AURKA localizes to centrosomes and spindle poles during mitosis, governing:

  • Centrosome Maturation: Phosphorylation of γ-tubulin, centrosomin, and TACC proteins enables microtubule nucleation and bipolar spindle assembly [4] [7].
  • G2/M Transition: Activation of PLK1-CDC25B/CDK1 axis triggers mitotic entry. AURKA-mediated phosphorylation of PLK1 at Thr210 is indispensable for this process [4] [7].
  • Spindle Assembly: Complex formation with TPX2, EG5, and HURP ensures mitotic spindle stability. TPX2 binding protects AURKA from phosphatase-mediated deactivation [4] [7].

Oncogenic Dysregulation:AURKA overexpression occurs in >50% of solid tumors due to:

  • Gene Amplification: 20q13 amplification is prevalent in colorectal (40%), breast (12%), and bladder cancers (10%) [2] [9].
  • Transcriptional Activation: FOXM1, β-catenin/TCF4, and nuclear EGFR/STAT5 complexes drive AURKA transcription [2] [4].
  • Post-Translational Stabilization: LIMK2 and TPX2 inhibit AURKA degradation by APC/C-mediated ubiquitination [2] [4].

Consequences of Dysregulation:

  • Genomic Instability: Uncontrolled centrosome duplication induces multipolar spindles and chromosomal missegregation [4] [7].
  • Non-Mitotic Signaling: AURKA phosphorylates p53 (Ser315/Ser215), promoting its MDM2-mediated degradation and disabling apoptosis. In hepatocellular carcinoma (HCC), AURKA overexpression correlates with metastasis and sorafenib resistance [4] [9].

Table 1: AURKA Functions in Normal Mitosis and Cancer

Biological ProcessSubstrates/InteractorsFunction in Normal CellsDysregulation in Cancer
Centrosome Maturationγ-tubulin, TACCRecruits PCM for microtubule nucleationCauses centrosome amplification
G2/M TransitionPLK1, CDC25BActivates cyclin B/CDK1 complexAccelerates cell cycle progression
Spindle AssemblyTPX2, EG5Stabilizes bipolar spindlePromotes aneuploidy
Non-mitotic Signalingp53, BRCA1Regulates DNA damage responseInactivates tumor suppressors

Rationale for Targeting AURKA in Cancer Therapy

Oncogenic Dependencies:

  • TCGA data reveal AURKA overexpression in 27/33 cancer types (e.g., rectum adenocarcinoma, DLBC), correlating with poor survival in ACC, LGG, and KIRC [2] [9].
  • Synthetic Lethality: AURKA inhibition is lethal in tumors with RB1 loss (e.g., small-cell lung cancer, Merkel cell carcinoma). RB1 deficiency creates dependency on AURKA for mitotic fidelity [5] [7].

Therapeutic Advantages Over Pan-Aurora Inhibitors:

  • Mitotic Arrest Dominance: Selective AURKA inhibition (e.g., LY3295668) induces prometaphase arrest and apoptosis. Pan-inhibitors (e.g., alisertib) cause polyploidy via AURKB/C inhibition, permitting tumor reversion [3] [7].
  • Reduced Hematotoxicity: AURKB inhibition disrupts cytokinesis in bone marrow cells. LY3295668’s 1,300-fold selectivity for AURKA (Ki = 0.8 nM) over AURKB (Ki = 1,038 nM) minimizes myelosuppression [1] [3] [6].

Table 2: Synthetic Lethal Interactions of AURKA

Tumor Suppressor LossCancer TypeMechanism of Synthetic LethalityTherapeutic Implication
RB1SCLC, MCCRB1 loss increases replication stress; AURKA inhibition causes catastrophic mitotic failureLY3295668 efficacy in RB1-mutant xenografts
p53HCC, NSCLCp53 deficiency impairs G1/S checkpoint; AURKA inhibition induces G2/M arrestSynergy with DNA-damaging agents
PTENGlioblastomaPTEN loss activates PI3K; AURKA stabilizes MYCCombined PI3K/AURKA inhibition

Development and Pharmacological Classification of LY3295668 as a Selective AURKA Inhibitor

Biochemical Profile:

  • Potency & Selectivity: LY3295668 inhibits AURKA autophosphorylation with IC₅₀ = 0.6 nM in NCI-H446 cells. Kinome-wide profiling shows inhibition of only 5/386 kinases at <10 nM, with no overlap with alisertib or MK5108 targets [1] [3] [6].
  • Structural Basis: The compound’s (2R,4R)-stereochemistry enables high-affinity binding to AURKA’s ATP pocket, exploiting unique hydrophobic residues absent in AURKB [6] [8].

Preclinical Efficacy:

  • In Vitro Cytotoxicity: LY3295668 potently kills RB1-deficient cells (NCI-H446 IC₅₀ = 0.752 μM) but spares normal cells at equivalent doses [5] [6].
  • In Vivo Tumor Regression: Oral administration (50 mg/kg BID) induces durable regression in SCLC xenografts and Merkel cell carcinoma PDX models. Tumor growth suppression exceeds 80% in RB1-mutant models [3] [5].
  • Combination Therapy: Synergizes with standard-of-care agents:
  • With cisplatin in SCLC: Enhances DNA damage and mitotic catastrophe [3].
  • With PD-1 inhibitors: Modulates immune cell infiltration in MCC models [5].

Clinical Translation:

  • Phase I trials (NCT03898791) confirmed LY3295668’s activity in advanced solid tumors [6]. Ongoing studies explore its utility in AURKA-overexpressing or RB1-deficient cancers.

Table 3: Pharmacological Properties of LY3295668

ParameterValueSignificance
AURKA Ki0.8 nM1,300-fold selectivity over AURKB
AURKB Ki1,038 nMMinimizes cytokinesis failure
Solubility98 mg/mL in DMSOFacilitates formulation
IC₅₀ (NCI-H446)0.752 μMTargets RB1-mutant cells
Oral BioavailabilityEffective at 50 mg/kgSuitable for daily dosing
Clinical StagePhase I (NCT03898791)Proof-of-concept in solid tumors

Concluding Remarks

LY3295668 exemplifies a new generation of precision oncology therapeutics leveraging synthetic lethality and mitotic targeting. Its unparalleled selectivity for AURKA addresses historical limitations of pan-Aurora inhibitors, offering a promising avenue for RB1-deficient and AURKA-amplified cancers. Future research should optimize combinatorial regimens and validate predictive biomarkers to maximize clinical impact.

Properties

CAS Number

1919888-06-4

Product Name

LY3295668

IUPAC Name

(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid

Molecular Formula

C24H26ClF2N5O2

Molecular Weight

489.9 g/mol

InChI

InChI=1S/C24H26ClF2N5O2/c1-14-10-21(31-30-14)29-20-7-6-18(26)19(28-20)12-24(23(33)34)8-9-32(15(2)11-24)13-16-4-3-5-17(25)22(16)27/h3-7,10,15H,8-9,11-13H2,1-2H3,(H,33,34)(H2,28,29,30,31)/t15-,24-/m1/s1

InChI Key

YQQZZYYQTCPEAS-OYLFLEFRSA-N

SMILES

CC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O

Solubility

Soluble in DMSO

Synonyms

LY3295668, LY-3295668, LY 3295668; AK-01; AK 01; AK01;

Canonical SMILES

CC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O

Isomeric SMILES

C[C@@H]1C[C@](CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.